molecular formula C10H11NO2 B14872224 (E)-N-cyclopropyl-3-(furan-2-yl)acrylamide

(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide

Cat. No.: B14872224
M. Wt: 177.20 g/mol
InChI Key: DMCCNZXKHMOIDY-AATRIKPKSA-N
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Description

(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide is an organic compound characterized by the presence of a cyclopropyl group, a furan ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclopropyl-3-(furan-2-yl)acrylamide typically involves the reaction of furan-2-carbaldehyde with cyclopropylamine and acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the acrylamide carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Cyclopropyl-3-(furan-2-yl)propylamine.

    Substitution: N-substituted acrylamide derivatives.

Scientific Research Applications

(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropyl-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide
  • (E)-3-phenyl-2-(m-tolyl)-N-tosylacrylamide

Uniqueness

(E)-N-cyclopropyl-3-(furan-2-yl)acrylamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

(E)-N-cyclopropyl-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C10H11NO2/c12-10(11-8-3-4-8)6-5-9-2-1-7-13-9/h1-2,5-8H,3-4H2,(H,11,12)/b6-5+

InChI Key

DMCCNZXKHMOIDY-AATRIKPKSA-N

Isomeric SMILES

C1CC1NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1CC1NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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